Cas no 24953-73-9 (Dimethyl 3,5-dimethoxyphthalate)

Dimethyl 3,5-dimethoxyphthalate 化学的及び物理的性質
名前と識別子
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- Dimethyl 3,5-dimethoxyphthalate
- dimethyl 3,5-dimethoxybenzene-1,2-dicarboxylate
- 3,5-Dimethoxy-1,2-benzenedicarboxylic acid dimethyl ester
- Dimethyl3,5-dimethoxyphthalate
- dimethyl 3, 5-dimethoxybenzene-1, 2-dicarboxylate
- SCHEMBL24379065
- 1,2-Benzenedicarboxylic acid, 3,5-dimethoxy-, 1,2-dimethyl ester
- DTXSID001334416
- 24953-73-9
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- インチ: InChI=1S/C12H14O6/c1-15-7-5-8(11(13)17-3)10(12(14)18-4)9(6-7)16-2/h5-6H,1-4H3
- InChIKey: JUKQMQKLYKDEFP-UHFFFAOYSA-N
- ほほえんだ: COC1=CC(=C(C(=C1)OC)C(=O)OC)C(=O)OC
計算された属性
- せいみつぶんしりょう: 254.07903816g/mol
- どういたいしつりょう: 254.07903816g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 303
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
Dimethyl 3,5-dimethoxyphthalate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM124656-1g |
dimethyl 3,5-dimethoxyphthalate |
24953-73-9 | 95% | 1g |
$320 | 2024-07-28 | |
Crysdot LLC | CD12091784-1g |
Dimethyl 3,5-dimethoxyphthalate |
24953-73-9 | 95+% | 1g |
$339 | 2024-07-24 | |
Alichem | A019149898-1g |
Dimethyl 3,5-dimethoxyphthalate |
24953-73-9 | 95% | 1g |
$400.00 | 2023-09-02 |
Dimethyl 3,5-dimethoxyphthalate 関連文献
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1. Studies in relation to biosynthesis. Part 47. Phomazarin. Part 1. The structure of phomazarin, an aza-anthraquinone produced by Pyrenochaeta terrestris HansenArthur J. Birch,Douglas N. Butler,Reinhardt Effenberger,Rodney W. Rickards,Thomas J. Simpson J. Chem. Soc. Perkin Trans. 1 1979 807
Dimethyl 3,5-dimethoxyphthalateに関する追加情報
Dimethyl 3,5-dimethoxyphthalate (CAS No. 24953-73-9): A Comprehensive Overview
Dimethyl 3,5-dimethoxyphthalate, with the chemical formula C₁₄H₁₆O₄ and CAS number 24953-73-9, is a phthalate derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its two methoxy groups at the 3rd and 5th positions of the benzene ring, exhibits a unique set of chemical and biological properties that make it a valuable candidate for various applications.
The structural integrity of Dimethyl 3,5-dimethoxyphthalate contributes to its versatility in synthetic chemistry. The presence of methoxy substituents enhances its reactivity, making it a useful intermediate in the synthesis of more complex molecules. In particular, its role in the development of pharmaceuticals has been extensively studied due to its potential to act as a precursor for bioactive compounds.
Recent advancements in the field of drug discovery have highlighted the importance of phthalate derivatives in developing novel therapeutic agents. Dimethyl 3,5-dimethoxyphthalate has been investigated for its potential applications in anti-inflammatory and analgesic formulations. Its ability to modulate biological pathways suggests that it could be a key component in the development of new drugs targeting chronic pain conditions.
In addition to its pharmaceutical applications, Dimethyl 3,5-dimethoxyphthalate has shown promise in material science. Researchers have explored its use as a monomer in the synthesis of polymers with specific optical and mechanical properties. These polymers find applications in coatings, adhesives, and even advanced materials used in electronics.
The chemical stability of Dimethyl 3,5-dimethoxyphthalate under various conditions makes it an attractive choice for industrial processes. Its resistance to degradation ensures that it can be stored and transported without significant loss of quality, which is crucial for large-scale manufacturing operations.
The synthesis of Dimethyl 3,5-dimethoxyphthalate involves a series of well-defined chemical reactions that highlight its importance as an intermediate. The process typically begins with the esterification of phthalic acid derivatives, followed by selective methylation at the desired positions on the benzene ring. This methodological approach underscores the compound's significance in organic synthesis.
One of the most compelling aspects of studying Dimethyl 3,5-dimethoxyphthalate is its potential to serve as a scaffold for drug design. By modifying its structure or incorporating it into larger molecules, researchers can explore new pharmacophores with enhanced efficacy and reduced side effects. This flexibility makes it an indispensable tool in medicinal chemistry.
The biological activity of Dimethyl 3,5-dimethoxyphthalate has been further elucidated through computational modeling and experimental studies. These investigations have revealed that it can interact with various biological targets, including enzymes and receptors involved in pain perception and inflammation. Such interactions provide a rational basis for its potential therapeutic applications.
The environmental impact of using Dimethyl 3,5-dimethoxyphthalate is also a critical consideration. While phthalates have been associated with certain environmental concerns, research into this compound suggests that it can be managed responsibly when used within appropriate industrial frameworks. Efforts are ongoing to develop sustainable synthetic routes that minimize environmental footprint.
In conclusion, Dimethyl 3,5-dimethoxyphthalate (CAS No. 24953-73-9) is a multifaceted compound with significant implications across multiple scientific disciplines. Its structural properties make it an excellent candidate for pharmaceutical development, material science innovations, and industrial applications. As research continues to uncover new uses for this compound, its importance is likely to grow even further.
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